rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid
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Overview
Description
rac-(1R,2S,4R)-bicyclo[222]oct-5-ene-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a carboxylic acid functional group
Preparation Methods
The synthesis of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides. Common reagents include alcohols or amines in the presence of a dehydrating agent.
Scientific Research Applications
rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This interaction can lead to the formation of hydrogen bonds or ionic interactions with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can be compared with similar compounds such as:
(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene:
rac-tert-butyl N-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octan-2-yl]carbamate: Another bicyclic compound with different functional groups, used in different research contexts.
These comparisons highlight the uniqueness of rac-(1R,2S,4R)-bicyclo[22
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S,2R,4S)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11)/t6-,7+,8+/m0/s1 |
InChI Key |
RZQRFJYKWMUYLB-XLPZGREQSA-N |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1C[C@H]2C(=O)O |
Canonical SMILES |
C1CC2C=CC1CC2C(=O)O |
Origin of Product |
United States |
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